

# Technical Support Center: Nelfinavir Sulfone Quantification Assays

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Nelfinavir Sulfone

CAS No.: 1041389-29-0

Cat. No.: B587230

[Get Quote](#)

Welcome to the technical support center for **Nelfinavir sulfone** (M8) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of this active metabolite of Nelfinavir. As a senior application scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments and ensure the integrity of your data.

## Introduction to Nelfinavir Sulfone (M8) Quantification

Nelfinavir is a potent HIV-1 protease inhibitor, and its major active metabolite, **Nelfinavir sulfone** (M8), also contributes to its therapeutic effect.[1] Accurate quantification of **Nelfinavir sulfone** in biological matrices, typically plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[2]

This guide will address common challenges encountered during the development and execution of **Nelfinavir sulfone** quantification assays, providing a structured approach to troubleshooting and ensuring your methodology is robust and reliable. All protocols and recommendations are grounded in established bioanalytical method validation guidelines, such as those from the U.S. Food and Drug Administration (FDA).[3][4][5]

# Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues you may encounter during your **Nelfinavir sulfone** quantification assay.

## Problem 1: Poor or No Signal for Nelfinavir Sulfone

### Possible Causes & Solutions

- Incorrect Mass Spectrometry Parameters:
  - Explanation: The mass spectrometer needs to be tuned specifically for **Nelfinavir sulfone** to ensure optimal ionization and fragmentation.
  - Solution:
    - Infuse a standard solution of **Nelfinavir sulfone** directly into the mass spectrometer to optimize the precursor ion ( $[M+H]^+$ ) and identify the most stable and intense product ions.
    - Based on the structure of Nelfinavir and general fragmentation patterns of similar molecules, the protonated molecule of **Nelfinavir sulfone** ( $C_{32}H_{45}N_3O_6S$ , MW: 599.8 g/mol ) should be the precursor ion.[6]
    - Optimize collision energy to achieve efficient fragmentation into specific product ions. While specific published MRM transitions for **Nelfinavir sulfone** are not readily available, a logical starting point would be to look for fragments resulting from the cleavage of the amide bonds or loss of the tert-butyl group, similar to the parent compound, Nelfinavir.
- Sample Degradation:
  - Explanation: **Nelfinavir sulfone** may be susceptible to degradation under certain storage or experimental conditions. Studies have shown that Nelfinavir and its M8 metabolite are generally stable.[7] However, it is crucial to verify stability in your specific matrix and conditions.

- Solution:
  - Conduct freeze-thaw and bench-top stability experiments using quality control (QC) samples at low and high concentrations.
  - Ensure samples are stored at appropriate temperatures (e.g., -70°C or below) and processed on ice to minimize enzymatic degradation.
- Inefficient Extraction:
  - Explanation: The chosen sample preparation method may not be efficiently extracting **Nelfinavir sulfone** from the biological matrix. **Nelfinavir sulfone** is a moderately polar molecule (computed XLogP3 of 4.4), which will influence the choice of extraction solvent. [\[6\]](#)
  - Solution:
    - Protein Precipitation (PPT): This is a simple and common method. Experiment with different organic solvents like acetonitrile, methanol, or acetone. Acetonitrile is often effective for precipitating plasma proteins.[\[8\]](#)
    - Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract. Optimize the pH of the aqueous phase and the choice of organic solvent. Given the molecule's properties, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate may be effective.
    - Solid-Phase Extraction (SPE): This can offer the cleanest extracts and the potential for concentration. Select a sorbent based on the physicochemical properties of **Nelfinavir sulfone** (e.g., a mixed-mode or polymer-based sorbent).

## Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

### Possible Causes & Solutions

- Secondary Interactions with the Column:

- Explanation: The basic nitrogen atoms in the **Nelfinavir sulfone** structure can interact with residual acidic silanol groups on the surface of C18 columns, leading to peak tailing.
- Solution:
  - Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to protonate the silanol groups and reduce secondary interactions.
  - Column Selection: Consider using a column with end-capping or one with an embedded polar group, which can improve the peak shape for basic compounds.[\[9\]](#)
- Inappropriate Mobile Phase Composition:
  - Explanation: The polarity of the mobile phase may not be suitable for the efficient elution of **Nelfinavir sulfone**.
  - Solution:
    - Optimize the gradient profile of the organic and aqueous phases. A typical mobile phase for compounds like **Nelfinavir sulfone** would be a gradient of acetonitrile or methanol with water, both containing an acidic modifier.
    - Ensure the mobile phase is properly degassed to prevent bubble formation, which can affect peak shape and retention time.
- Column Overload:
  - Explanation: Injecting too much analyte or matrix components can lead to peak fronting.
  - Solution:
    - Dilute the sample to ensure the amount of **Nelfinavir sulfone** injected is within the linear range of the assay.
    - Improve the sample cleanup to reduce the amount of co-injected matrix components.

### Problem 3: High Variability in Results (Poor Precision)

## Possible Causes & Solutions

- Inconsistent Sample Preparation:
  - Explanation: Manual sample preparation steps, such as pipetting and extraction, can introduce variability.
  - Solution:
    - Use calibrated pipettes and consistent techniques for all samples.
    - Automate sample preparation steps where possible.
    - Ensure complete vortexing and centrifugation to maximize extraction efficiency and consistency.
- Matrix Effects:
  - Explanation: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of **Nelfinavir sulfone** in the mass spectrometer source, leading to variability.[\[10\]](#)
  - Solution:
    - Improve Chromatography: Modify the LC gradient to separate **Nelfinavir sulfone** from the regions of significant ion suppression.
    - Enhance Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering matrix components.
    - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for **Nelfinavir sulfone** is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[\[11\]](#)[\[12\]](#) If a SIL-IS is not available, a carefully selected structural analog can be used, but it must be thoroughly validated to ensure it behaves similarly to the analyte.[\[13\]](#)[\[14\]](#)
- Internal Standard Issues:

- Explanation: The internal standard (IS) may not be behaving similarly to the analyte, or it may be unstable.
- Solution:
  - If using a structural analog IS, ensure it has similar physicochemical properties (pKa, LogP, extraction recovery) to **Nelfinavir sulfone**.
  - Verify the stability of the IS in the stock solution and in the biological matrix.
  - Ensure the concentration of the IS is appropriate and that its signal is not being suppressed.

## Problem 4: Inaccurate Results (Poor Accuracy)

### Possible Causes & Solutions

- Calibration Curve Issues:
  - Explanation: The calibration curve may be non-linear, or the standards may have been prepared incorrectly.
  - Solution:
    - Use a validated stock solution of **Nelfinavir sulfone** to prepare calibration standards.
    - Ensure the concentration range of the calibration curve covers the expected concentrations of the unknown samples.
    - Use an appropriate weighting factor (e.g.,  $1/x$  or  $1/x^2$ ) in the regression analysis to ensure accuracy at the lower end of the curve.
- Interference from Metabolites or Co-administered Drugs:
  - Explanation: Other metabolites of Nelfinavir or co-administered drugs may have the same mass-to-charge ratio as **Nelfinavir sulfone** or its product ions, leading to interference.
  - Solution:

- Develop a highly selective LC method that chromatographically separates **Nelfinavir sulfone** from potential interferences.
- Use multiple reaction monitoring (MRM) with at least two specific transitions for **Nelfinavir sulfone** to confirm its identity.
- Systematic Errors in Sample Preparation:
  - Explanation: A consistent error in a step of the sample preparation process can lead to a bias in the results.
  - Solution:
    - Carefully review each step of the sample preparation protocol for potential sources of error.
    - Perform recovery experiments to ensure that the extraction efficiency is consistent across the concentration range.

## Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for **Nelfinavir sulfone** quantification?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of **Nelfinavir sulfone** (e.g., with  $^{13}\text{C}$  or  $^2\text{H}$  labels). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, ensuring that any variations in sample preparation, chromatography, and ionization are compensated for.<sup>[11][12][15]</sup> If a SIL-IS for **Nelfinavir sulfone** is not commercially available, a carefully selected structural analog can be used. The analog should have similar functional groups, polarity, and ionization characteristics. It is critical to thoroughly validate the analog internal standard to demonstrate that it tracks the analyte's behavior throughout the analytical process.<sup>[13][14]</sup>

Q2: How can I minimize matrix effects in my **Nelfinavir sulfone** assay?

A2: Minimizing matrix effects is crucial for accurate and precise quantification. Here's a multi-pronged approach:

- **Optimize Sample Preparation:** Employ a more selective sample preparation technique like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components compared to protein precipitation.
- **Improve Chromatographic Separation:** Adjust your LC method to ensure **Nelfinavir sulfone** elutes in a region with minimal co-eluting matrix components. This can be assessed by post-column infusion experiments.
- **Use a Stable Isotope-Labeled Internal Standard:** As mentioned above, a SIL-IS is the most effective way to correct for unpredictable matrix effects.[\[11\]](#)[\[12\]](#)
- **Dilute the Sample:** If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Q3: What are the key validation parameters I need to assess for my **Nelfinavir sulfone** assay according to FDA guidelines?

A3: According to the FDA's Bioanalytical Method Validation guidance, a full validation for a chromatographic assay should include the following parameters:[\[3\]](#)[\[4\]](#)

- **Selectivity and Specificity:** The ability of the method to differentiate and quantify **Nelfinavir sulfone** in the presence of other components in the sample.
- **Matrix Effect:** The effect of the biological matrix on the ionization of **Nelfinavir sulfone**.
- **Calibration Curve:** The relationship between the instrument response and the concentration of the analyte.
- **Accuracy and Precision:** The closeness of the measured values to the true value and the degree of scatter in the data, respectively.
- **Range (Lower and Upper Limits of Quantification - LLOQ and ULOQ):** The concentration range over which the method is accurate and precise.
- **Carryover:** The appearance of the analyte in a blank sample following the injection of a high-concentration sample.

- **Dilution Integrity:** The ability to dilute samples with concentrations above the ULOQ and still obtain accurate results.
- **Stability:** The stability of **Nelfinavir sulfone** in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Q4: My **Nelfinavir sulfone** peak is tailing. What is the most likely cause and how do I fix it?

A4: Peak tailing for a compound like **Nelfinavir sulfone**, which contains basic nitrogen atoms, is most commonly caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase of the HPLC column.[16][17][18] The best way to address this is to:

- **Acidify the Mobile Phase:** Add a small amount of an acid, such as 0.1% formic acid or acetic acid, to both the aqueous and organic mobile phases. This will protonate the silanol groups, minimizing their interaction with the basic analyte.
- **Use a Modern Column:** Employ a high-purity silica column with good end-capping or a column with an embedded polar group. These columns are designed to reduce silanol interactions and improve peak shape for basic compounds.[9]

## Experimental Protocols & Data Presentation

**Table 1: Physicochemical Properties of Nelfinavir and Nelfinavir Sulfone**

Property	Nelfinavir	Nelfinavir Sulfone (M8)	Source
Molecular Formula	C <sub>32</sub> H <sub>45</sub> N <sub>3</sub> O <sub>4</sub> S	C <sub>32</sub> H <sub>45</sub> N <sub>3</sub> O <sub>6</sub> S	[6][19]
Molecular Weight	567.8 g/mol	599.8 g/mol	[6][19]
Computed XLogP3	6	4.4	[6][19]
Hydrogen Bond Donors	4	4	[6][19]
Hydrogen Bond Acceptors	6	7	[6][19]

## Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Nelfinavir Sulfone from Human Plasma

- Sample Preparation:
  - Pipette 100  $\mu$ L of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
  - Add 25  $\mu$ L of internal standard working solution (e.g., stable isotope-labeled **Nelfinavir sulfone** in 50:50 methanol:water).
  - Vortex for 10 seconds.
- Extraction:
  - Add 500  $\mu$ L of methyl tert-butyl ether (MTBE).
  - Vortex for 2 minutes.
  - Centrifuge at 13,000 x g for 5 minutes.
- Evaporation and Reconstitution:
  - Carefully transfer the upper organic layer to a clean tube.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the dried extract in 100  $\mu$ L of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
  - Vortex for 30 seconds.
- Analysis:
  - Transfer the reconstituted sample to an autosampler vial.
  - Inject a suitable volume (e.g., 5-10  $\mu$ L) onto the LC-MS/MS system.

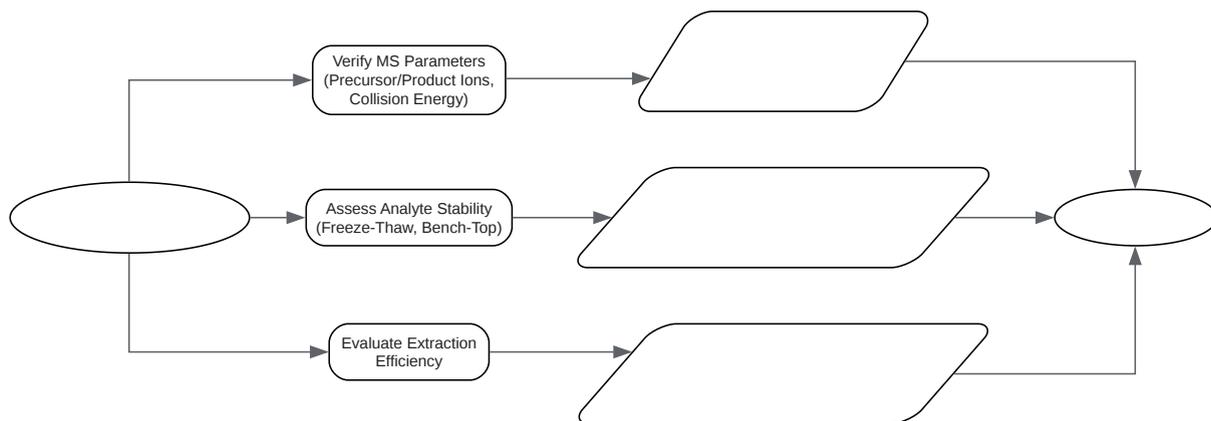
## Table 2: Example LC-MS/MS Parameters for Nelfinavir Sulfone Analysis

Parameter	Setting
LC System	
Column	C18, 2.1 x 50 mm, 1.8 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (Q1)	To be optimized, likely m/z 600.3
Product Ion (Q3)	To be optimized
Collision Energy	To be optimized
Dwell Time	100 ms

Note: The MS parameters need to be empirically optimized for your specific instrument.

## Visualizations

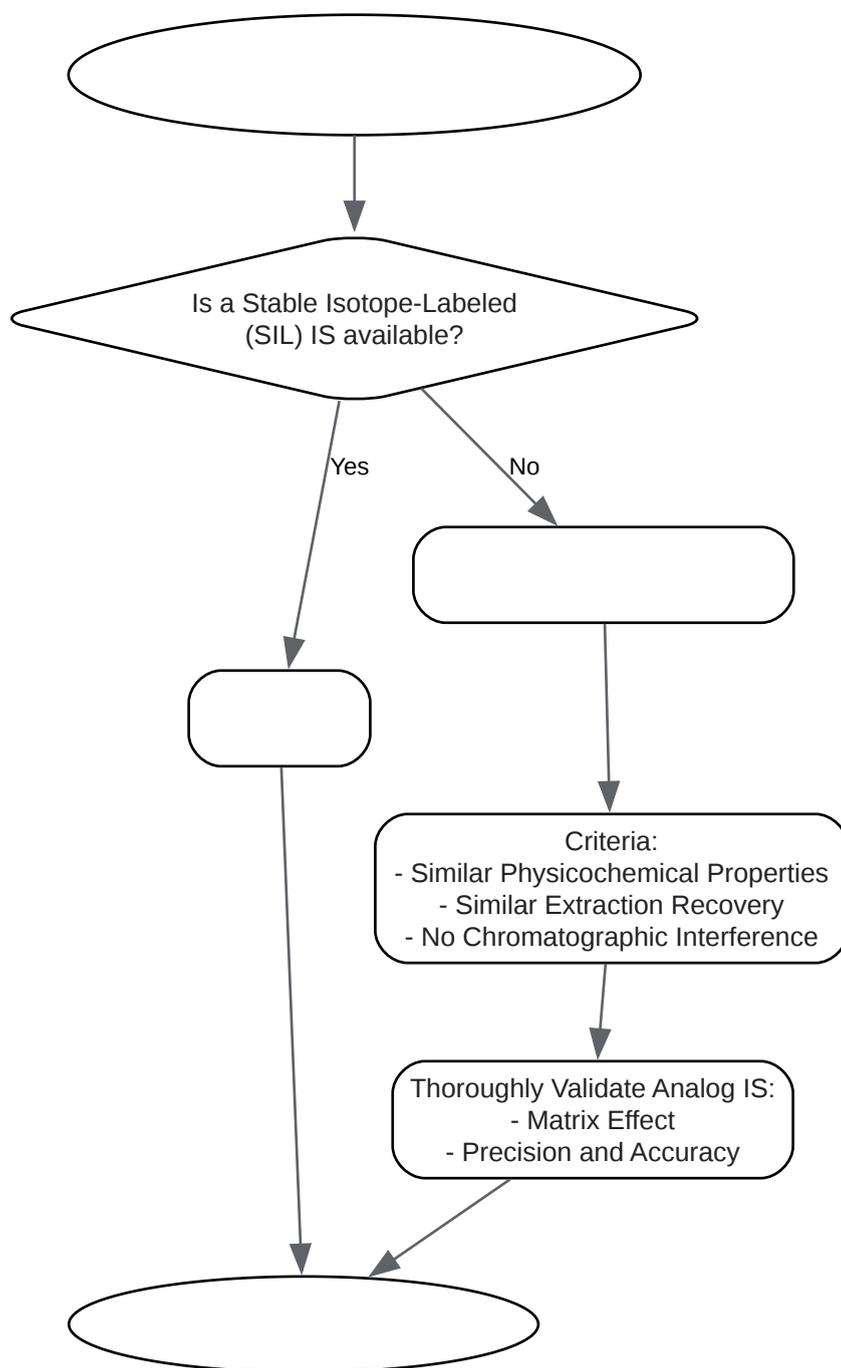
### Diagram 1: Troubleshooting Workflow for Poor Nelfinavir Sulfone Signal



[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting poor or no signal in a **Nelfinavir sulfone** assay.

## Diagram 2: Decision Tree for Internal Standard Selection



[Click to download full resolution via product page](#)

Caption: A decision-making process for selecting a suitable internal standard.

## References

- The Effect of  $\beta$ -Carotene Supplementation on the Pharmacokinetics of Nelfinavir and Its Active Metabolite M8 in HIV-1-infected P. Semantic Scholar. [[Link](#)]

- Nelfinavir | C32H45N3O4S | CID 64143. PubChem, National Institutes of Health. [\[Link\]](#)
- **Nelfinavir Sulfone** | C32H45N3O6S | CID 71750981. PubChem, National Institutes of Health. [\[Link\]](#)
- Nelfinavir and Its Active Metabolite, Hydroxy-t-Butylamidenelfinavir (M8), Are Transferred in Small Quantities to Breast Milk and Do Not Reach Biologically Significant Concentrations in Breast-Feeding Infants Whose Mothers Are Taking Nelfinavir. National Institutes of Health. [\[Link\]](#)
- Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. PMC, National Institutes of Health. [\[Link\]](#)
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC, National Institutes of Health. [\[Link\]](#)
- Identification of stable and reactive metabolite(s) of nelfinavir in human liver microsomes and rCYP3A4. PubMed, National Institutes of Health. [\[Link\]](#)
- Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [\[Link\]](#)
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptapurine by LC-MS/MS. PubMed, National Institutes of Health. [\[Link\]](#)
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [\[Link\]](#)
- Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio ma. CalTech GPS. [\[Link\]](#)
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [\[Link\]](#)
- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [\[Link\]](#)
- Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. MDPI. [\[Link\]](#)

- Intracellular and plasma pharmacokinetics of nelfinavir and M8 in HIV-infected patients: relationship with P-glycoprotein expression. PubMed, National Institutes of Health. [[Link](#)]
- Environmental Chemistry Method for Fluensulfone & Degradates. U.S. Environmental Protection Agency. [[Link](#)]
- Bioanalytical Method Validation. U.S. Food and Drug Administration. [[Link](#)]
- Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. SciSpace. [[Link](#)]
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptapurine by LC-MS/MS. ResearchGate. [[Link](#)]
- Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
- The pharmacokinetics of nelfinavir and M8 during pregnancy and post partum. PubMed, National Institutes of Health. [[Link](#)]
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC, National Institutes of Health. [[Link](#)]
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [[Link](#)]
- Ion suppression (mass spectrometry). Wikipedia. [[Link](#)]
- FDA News: Issue 21-1, November 2022. American Society for Clinical Pharmacology & Therapeutics. [[Link](#)]
- Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS. PubMed, National Institutes of Health. [[Link](#)]
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [[Link](#)]

- Internal Standards in metabolomics. IsoLife. [[Link](#)]
- Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [[Link](#)]
- Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [[Link](#)]
- Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. SciSpace. [[Link](#)]
- Cell-Free Synthesis and Amino Acid-Selective Stable Isotope Labeling of Proteins for NMR Analysis. ResearchGate. [[Link](#)]
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC, PubMed Central, National Institutes of Health. [[Link](#)]
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [[Link](#)]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [[Link](#)]
- Draft Guidance for Industry on Bioanalytical Method Validation; Availability. Federal Register. [[Link](#)]
- nelfinavir | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [[Link](#)]

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## **Sources**

- [1. Identification of stable and reactive metabolite\(s\) of nelfinavir in human liver microsomes and rCYP3A4 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [2. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [3. academy.gmp-compliance.org \[academy.gmp-compliance.org\]](https://www.academy.gmp-compliance.org)
- [4. fda.gov \[fda.gov\]](https://www.fda.gov)
- [5. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability \[federalregister.gov\]](#)
- [6. Nelfinavir Sulfone | C32H45N3O6S | CID 71750981 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. Nelfinavir Mesylate | C33H49N3O7S2 | CID 64142 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. ccc.chem.pitt.edu \[ccc.chem.pitt.edu\]](https://ccc.chem.pitt.edu)
- [10. Ion suppression \(mass spectrometry\) - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Internal Standards in metabolomics - IsoLife \[isolife.nl\]](#)
- [13. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [15. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [16. waters.com \[waters.com\]](https://www.waters.com)
- [17. chromatographyonline.com \[chromatographyonline.com\]](https://www.chromatographyonline.com)
- [18. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions \[mtc-usa.com\]](#)
- [19. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Support Center: Nelfinavir Sulfone Quantification Assays]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b587230#troubleshooting-nelfinavir-sulfone-quantification-assays\]](https://www.benchchem.com/product/b587230#troubleshooting-nelfinavir-sulfone-quantification-assays)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)